molecular formula C7H6N4S B1466220 6-(1,3-Thiazol-2-yl)pyridazin-3-amine CAS No. 1481335-21-0

6-(1,3-Thiazol-2-yl)pyridazin-3-amine

Cat. No. B1466220
CAS RN: 1481335-21-0
M. Wt: 178.22 g/mol
InChI Key: CIXKOZMJPLUPFS-UHFFFAOYSA-N
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Description

“6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is a compound that belongs to the group of azole heterocycles . It has a molecular formula of C7H6N4S and a molecular weight of 178.22 g/mol. Thiazoles, which this compound is a part of, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways . One such method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including “this compound”, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles, including “this compound”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

Research has shown the synthesis and structural characterization of derivatives of N,4-diheteroaryl 2-aminothiazoles, revealing insights into their protonation sites and intermolecular hydrogen bonding patterns. These studies provide foundational knowledge for the development of compounds with potential applications in material science and pharmaceuticals (Böck et al., 2021).

Synthesis and Structural Analysis

There has been significant interest in the synthesis of biologically potent derivatives involving oxidative C–H functionalization strategies. These methods offer a metal-free approach, showcasing the compound's versatility in creating pharmacologically relevant structures with simple purification procedures (Mariappan et al., 2016).

Quantum Chemical Analysis

The compound's versatility is further demonstrated in quantum chemical analyses, indicating the presence of competitive isomeric structures and divalent N(I) character. This insight is crucial for understanding the electronic properties and reactivity of such compounds, paving the way for their use in chemical synthesis and design (Bhatia et al., 2013).

Antimicrobial Activity

Further studies have explored the antimicrobial properties of pyridazine derivatives, providing a basis for the development of new antimicrobial agents. This research highlights the potential of these compounds in addressing resistance to existing antimicrobials and the need for new therapeutic options (El-Mariah et al., 2006).

Optical Properties

The structural and environmental responsiveness of certain derivatives has been investigated, particularly focusing on their optical properties. These studies are essential for developing materials with potential applications in photovoltaics, sensors, and other technologies requiring specific optical characteristics (Palion-Gazda et al., 2019).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” and similar compounds could involve further exploration of these properties and potential applications.

Biochemical Analysis

Biochemical Properties

6-(1,3-Thiazol-2-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, potentially leading to enhanced antioxidant defenses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can upregulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell growth and proliferation. Furthermore, it can induce changes in gene expression by modulating transcription factors and epigenetic markers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to the gradual degradation of the compound, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism. These interactions underscore the compound’s potential as a modulator of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific tissues. Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to exert its effects on specific cellular processes, such as gene expression and energy metabolism .

properties

IUPAC Name

6-(1,3-thiazol-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKOZMJPLUPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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